molecular formula C19H18N2O7S B13854594 O4-Desmethyl O3-Desethyl Apremilast

O4-Desmethyl O3-Desethyl Apremilast

Cat. No.: B13854594
M. Wt: 418.4 g/mol
InChI Key: RQNCFCQNLOYEHC-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O4-Desmethyl O3-Desethyl Apremilast involves multiple steps, starting from the parent compound Apremilast. The process typically includes selective demethylation and deethylation reactions. Specific reagents and conditions for these reactions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is generally produced in research laboratories and pharmaceutical companies for use in analytical method development, method validation, and quality control applications .

Chemical Reactions Analysis

Types of Reactions

O4-Desmethyl O3-Desethyl Apremilast can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

O4-Desmethyl O3-Desethyl Apremilast is primarily used in scientific research for:

Mechanism of Action

The mechanism of action of O4-Desmethyl O3-Desethyl Apremilast is similar to that of Apremilast. It inhibits the enzyme phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP levels results in the down-regulation of inflammatory mediators and an increase in anti-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which make it a valuable tool for research and analytical purposes. Its selective demethylation and deethylation provide insights into the metabolic pathways and enhance the understanding of the parent compound’s pharmacokinetics .

Properties

Molecular Formula

C19H18N2O7S

Molecular Weight

418.4 g/mol

IUPAC Name

N-[2-[(1R)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C19H18N2O7S/c1-10(22)20-13-5-3-4-12-17(13)19(26)21(18(12)25)14(9-29(2,27)28)11-6-7-15(23)16(24)8-11/h3-8,14,23-24H,9H2,1-2H3,(H,20,22)/t14-/m0/s1

InChI Key

RQNCFCQNLOYEHC-AWEZNQCLSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)[C@@H](CS(=O)(=O)C)C3=CC(=C(C=C3)O)O

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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